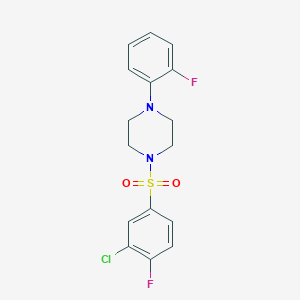

3-Chloro-4-(methylthio)benzaldehyde

Overview

Description

Synthesis Analysis

The synthesis of benzaldehyde derivatives can involve different starting materials and reagents. For example, one paper describes the preparation of a compound from the reaction of isothiochroman-4-one with benzaldehyde in the presence of HCl, indicating that acid-catalyzed condensation reactions may be relevant for synthesizing similar compounds . Another paper mentions a multi-step reaction for synthesizing a benzaldehyde derivative, suggesting that complex synthetic routes may be required for certain derivatives . Although these methods are not directly applicable to 3-Chloro-4-(methylthio)benzaldehyde, they highlight the versatility of synthetic approaches for benzaldehyde derivatives.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often determined using techniques such as IR, NMR, and X-ray crystallography . These techniques can reveal the geometry of the molecule, the presence of intramolecular hydrogen bonding, and the overall conformation of the compound. For instance, one study found that the bicyclic ring of an isothiochroman-4-one derivative does not adopt a planar geometry, which could be relevant when considering the steric effects of substituents on the benzaldehyde ring .

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives can be influenced by the substituents on the benzene ring. For example, the regioselective protection of hydroxyl groups on a dihydroxy-benzaldehyde derivative was achieved using various protecting groups, indicating that selective modifications of the molecule are possible . Additionally, the use of Vilsmeier reagent in the synthesis of heterocyclic beta-chlorovinyl aldehydes suggests that chlorination reactions are feasible for these types of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be deduced from their molecular structure and the nature of their substituents. The crystallographic data provided in the papers indicate that these compounds can crystallize in different space groups and exhibit varying unit cell parameters . The presence of specific functional groups, such as methoxy or methylthio groups, can affect properties like solubility, melting point, and reactivity. However, without specific data on 3-Chloro-4-(methylthio)benzaldehyde, we can only infer that its properties would be consistent with those of similar benzaldehyde derivatives.

Scientific Research Applications

Subheading Synthesis of Complexes and Optical Properties

The compound 4-Methyl(methoxy or chloro)benzaldehyde, which is structurally related to 3-Chloro-4-(methylthio)benzaldehyde, was used in the synthesis of aluminum and zinc complexes with substituted 2-styryl-8-quinolinol. These complexes exhibited enhanced thermal stability and processability, being soluble in common organic solvents. Notably, these complexes emitted blue-green light with photoluminescence (PL) maximum at 513–576 nm, a characteristic potentially useful in applications requiring light emission and thermal stability (Barberis & Mikroyannidis, 2006).

Catalysis and Organic Synthesis

Subheading Catalytic Applications and Organic Synthesis

3-Chloro-4-(methylthio)benzaldehyde and its derivatives have been explored for various catalytic and synthetic applications. For instance:

Catalytic Oxidation : A study revealed enhanced oxidative property of mesoporous Ti-SBA-15, used for converting benzyl alcohol to benzaldehyde, indicating the potential use of related compounds in catalysis and industrial chemistry (Sharma, Soni, & Dalai, 2012).

Schiff Bases Formation : Schiff bases of 4-(methylthio)benzaldehyde derivatives were synthesized and showed significant antibacterial, antioxidant, and cytotoxicity properties, indicating their potential in pharmaceutical and biomedical applications (Karthik et al., 2016).

One-Pot Synthesis : The compound has been involved in a novel acid-catalyzed rearrangement of 5-aryloxazolidines, demonstrating its utility in the one-pot synthesis of complex organic molecules (Moshkin & Sosnovskikh, 2013).

Synthon Intermediate : 3-Acetyl-4-methylthioquinolin-2(1H)-one, a related compound, served as a synthon intermediate for the synthesis of various quinolinones, indicating the role of such compounds in synthetic organic chemistry (Hassan, Othman, & Abass, 2013).

Safety and Hazards

The safety information for 3-Chloro-4-(methylthio)benzaldehyde includes hazard statements H315, H319, H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and not eating, drinking or smoking when using this product .

properties

IUPAC Name |

3-chloro-4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPPOJFNFLYALG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(methylthio)benzaldehyde | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate](/img/structure/B2547804.png)

![4-pentoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2547808.png)

![Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate](/img/structure/B2547810.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2547812.png)

![N,N-dimethyl-3-oxo-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide](/img/structure/B2547816.png)

![methyl 1-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B2547820.png)

![3-hexyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(2,5-dimethoxyanilino)prop-2-en-1-one](/img/structure/B2547822.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide](/img/structure/B2547824.png)